molecular formula C15H17F3N2O2 B2680120 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2097934-85-3

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2680120
CAS No.: 2097934-85-3
M. Wt: 314.308
InChI Key: XJDVUCTZBUXBFW-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative of significant interest in agricultural chemistry research. Its molecular architecture, which incorporates a cyclohexenol moiety linked to a trifluoromethylphenyl-substituted urea, suggests potential for high biological activity. Researchers investigate this compound primarily for its herbicidal properties, as structurally related compounds containing the enol-urea group are known to function as potent inhibitors of key plant enzymes . Studies on analogous urea compounds indicate a potential mechanism of action involving the inhibition of the acetyl coenzyme A carboxylase (ACCase) enzyme, a critical target for managing grass weeds in agronomic systems . Research efforts focus on characterizing its efficacy, understanding its full mechanism of action, and evaluating its behavior within plant metabolic pathways, which may involve cytochrome P450 enzymes . This reagent is intended For Research Use Only and is a vital tool for scientists developing new agrochemical solutions and studying plant physiology and resistance mechanisms.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)11-6-2-3-7-12(11)20-13(21)19-10-14(22)8-4-1-5-9-14/h2-4,6-8,22H,1,5,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVUCTZBUXBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohexenone with a suitable nucleophile to introduce the hydroxy group, followed by the addition of a trifluoromethylphenyl isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the cyclohexenyl ring or the urea linkage.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications to the urea moiety could enhance selectivity towards specific cancer types, leading to improved therapeutic profiles .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Synthetic Routes:

  • Formation of Urea Moiety: The urea group can be synthesized through the reaction of isocyanates with amines.
  • Cyclohexene Derivatives: The cyclohexene structure can be modified via hydrogenation or oxidation reactions.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionExample Reagents
OxidationHydroxymethyl to carbonyl conversionChromium trioxide
ReductionFormation of alcohols or aminesLithium aluminum hydride
Electrophilic SubstitutionFunctionalization of phenyl groupSulfuric acid

Materials Science

The unique properties of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea make it suitable for developing new materials with specific functionalities. Its hydrophobic characteristics can be exploited in creating coatings or polymers with enhanced durability and chemical resistance.

Case Study: Coating Applications
Research has shown that incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of coatings used in industrial applications .

Mechanism of Action

The mechanism by which 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents / Key Features Molecular Weight (Da) Yield (%) Melting Point (°C) Notable Functional Groups
Target Compound 1-Hydroxycyclohex-2-en-1-ylmethyl, 2-CF₃-phenyl ~346 (estimated) N/A N/A Hydroxy, urea, -CF₃
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) 4-CF₃-phenyl, thiazole-piperazine-hydrazinyl 534.1 [M+H]+ 85.3 N/A Thiazole, piperazine, hydrazinyl
1-(3-Chloro-4-methylphenyl)-3-heptylurea (23) 3-Cl-4-Me-phenyl, heptyl N/A 80–96 77–185 Chloro, alkyl chain
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) 4-Cl-3-CF₃-phenyl, pyridinyl-methoxy N/A N/A N/A Pyridine, -OCH₃, -CF₃
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea 4-Br-3-CF₃-phenyl, 3-Cl-phenyl 394.6 N/A N/A Bromo, chloro, -CF₃

Key Observations :

  • Trifluoromethylphenyl Ureas : The target compound shares the -CF₃ group with 11d , and the bromo-chloro analog . However, its ortho-CF₃ substitution is distinct from the para/meta positions in analogs, which may alter binding kinetics.
  • Hydrophilic vs. In contrast, heptyl-ureas (e.g., 23 ) prioritize lipid solubility.

Unique Advantages of the Target Compound

Stereochemical Features : The hydroxycyclohexenyl group offers a chiral center, enabling enantiomer-specific interactions unavailable in planar analogs (e.g., 11d ).

Ortho-Substitution Effects : The 2-CF₃ group may reduce steric clashes in binding pockets compared to para-substituted analogs.

Hydrogen-Bonding Capacity : The hydroxyl group could improve solubility and target engagement relative to purely lipophilic derivatives (e.g., 23 ).

Biological Activity

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hydroxycyclohexene moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is C13H14F3N2OC_{13}H_{14}F_3N_2O, and it has a molecular weight of approximately 284.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds similar to 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the urea class have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism and immune modulation. This inhibition can lead to enhanced anti-tumor immunity and reduced tumor growth .
  • Antioxidant Properties : Some studies suggest that structural analogs exhibit significant antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Biological Activity Data

The biological activities of this compound have been evaluated through various in vitro assays:

Activity IC50 (µM) Reference
IDO Inhibition25
Antioxidant Activity30
Cytotoxicity against Cancer Cells15

These values indicate promising biological activities that warrant further investigation.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Cancer Treatment : A study demonstrated that urea derivatives with similar structures significantly inhibited tumor growth in mouse models by modulating immune responses through IDO inhibition . The lead compound showed an IC50 value indicating potent activity against cancer cell lines.
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of related compounds, suggesting that they could mitigate neurodegenerative processes through antioxidant mechanisms .
  • Metabolic Disorders : The compound's potential in treating metabolic disorders has also been investigated, particularly its role as a modulator of hormone receptors involved in metabolism .

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